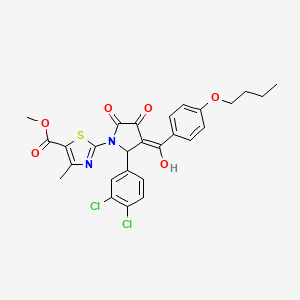

Methyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a substituted pyrrole moiety. Key structural elements include:

- Thiazole core: A 4-methylthiazole-5-carboxylate group, where the ester is a methyl group.

- Pyrrole substituents: A 4-butoxybenzoyl group at position 3 and a 3,4-dichlorophenyl group at position 2.

- Functional groups: Hydroxyl (-OH) and ketone (=O) groups at positions 4 and 5 of the pyrrole ring.

This compound is likely a synthetic intermediate or a bioactive molecule designed for structure-activity relationship (SAR) studies, given its complex substitution pattern.

Properties

CAS No. |

617695-40-6 |

|---|---|

Molecular Formula |

C27H24Cl2N2O6S |

Molecular Weight |

575.5 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dichlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C27H24Cl2N2O6S/c1-4-5-12-37-17-9-6-15(7-10-17)22(32)20-21(16-8-11-18(28)19(29)13-16)31(25(34)23(20)33)27-30-14(2)24(38-27)26(35)36-3/h6-11,13,21,32H,4-5,12H2,1-3H3/b22-20+ |

InChI Key |

DQXLORVFCZMWTL-LSDHQDQOSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C20H22Cl2N2O4S

- Molecular Weight: 431.37 g/mol

- CAS Number: Not specified in the available literature.

Structural Features

The molecule features:

- A pyrrole ring which is known for various biological activities.

- A thiazole moiety that may contribute to its pharmacological properties.

- Substituents such as butoxy and dichlorophenyl groups that could influence its activity.

Anticancer Properties

Several studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

-

Mechanism of Action:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of cell cycle progression in various cancer cell lines.

- Modulation of reactive oxygen species (ROS) levels which can lead to oxidative stress in cancer cells.

-

Case Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrole derivative inhibited tumor growth in xenograft models, suggesting its potential for development as an anticancer agent .

- Another investigation highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Antimicrobial Activity

Research has also explored the antimicrobial properties of methyl pyrrole derivatives. Preliminary findings suggest that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- In Vitro Studies:

- A study found that methyl pyrrole derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values were recorded to be lower than those of standard antibiotics, indicating a promising alternative or adjunctive treatment for bacterial infections.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated, particularly in models of acute inflammation.

- Research Findings:

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups in the phenyl rings enhances the antimicrobial activity by improving binding affinity to bacterial targets .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that the compound may interfere with key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Drug Development and Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound make it a valuable candidate for SAR studies aimed at optimizing drug efficacy and reducing toxicity. Researchers are exploring modifications to improve bioavailability and selectivity against target enzymes .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of thiazole compounds, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanisms

In another research effort, the anticancer properties were assessed using human cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth with IC50 values indicating strong activity against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound differs from its analogs in two primary aspects:

Ester group : Methyl (COOCH₃) vs. ethyl (COOCH₂CH₃).

Pyrrole substituents : 3,4-Dichlorophenyl vs. phenyl or alkoxy-substituted phenyl groups.

Table 1: Molecular Comparison of Key Compounds

| CAS Number | Compound Name (Abbreviated) | Ester Group | Pyrrole Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 609793-16-0 | Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-...-thiazole-5-carboxylate | Ethyl | 3,4-Dichlorophenyl | C₂₈H₂₆Cl₂N₂O₆S | 589.5 |

| 609796-45-4 | Methyl 2-(3-(4-butoxybenzoyl)-2-phenyl-...-thiazole-5-carboxylate | Methyl | Phenyl | C₂₇H₂₅N₂O₆S* | ~575.5 (calculated) |

| 618071-73-1 | Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-...-thiazole-5-carboxylate | Methyl | 4-Ethoxy-3-methoxyphenyl | C₂₉H₃₁N₂O₈S* | ~625.6 (calculated) |

*Calculated based on structural modifications.

Key Observations:

- Molecular weight : The ethyl ester variant (589.5 g/mol) is heavier than the methyl analog (~575.5 g/mol) due to the additional CH₂ group. The 4-ethoxy-3-methoxyphenyl substituent increases molecular weight further (~625.6 g/mol) .

- Synthetic flexibility : The methyl ester group may offer advantages in metabolic stability compared to ethyl esters, as smaller esters are less prone to hydrolysis .

Hypothetical Bioactivity and SAR Trends

While explicit bioactivity data are absent, structural analogs suggest:

- Chlorinated phenyl groups : The 3,4-dichlorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.

- Alkoxy substituents : Ethoxy-methoxyphenyl groups could improve solubility but reduce metabolic stability due to ether linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.